molecular formula C23H23N5O4S B2782685 Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate CAS No. 893273-35-3

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate

Cat. No.: B2782685
CAS No.: 893273-35-3
M. Wt: 465.53
InChI Key: JPSQHJFASXXQMD-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, which is further substituted with a phenylsulfonyl group The piperidine ring attached to the quinazoline core adds to its structural complexity

Preparation Methods

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the quinazoline moiety. The phenylsulfonyl group is then added via a sulfonylation reaction. The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .

This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfonyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-12-14-27(15-13-16)20-18-10-6-7-11-19(18)28-21(24-20)22(25-26-28)33(30,31)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSQHJFASXXQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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